N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Adamantane Derivative Preparation: The adamantane derivative is prepared by functionalizing adamantane with a methoxy group at the 2-position.
Oxalamide Formation: The final step involves coupling the isoxazole and adamantane derivatives with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or adamantane derivatives.
Scientific Research Applications
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving isoxazole and adamantane derivatives.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors that recognize the isoxazole or adamantane moieties.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, neuroprotection, or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazole-4-carboxylic acid.
Adamantane Derivatives: Compounds like amantadine and memantine, which are used in antiviral and neuroprotective therapies.
Oxalamide Derivatives: Compounds with oxalamide linkages, such as N,N’-diethyl oxalamide.
Uniqueness
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of an isoxazole ring, an adamantane derivative, and an oxalamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(12-5-10-4-11(7-12)8-13(17)6-10)9-18-15(21)16(22)19-14-2-3-24-20-14/h2-3,10-13H,4-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYHDQHHYVXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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